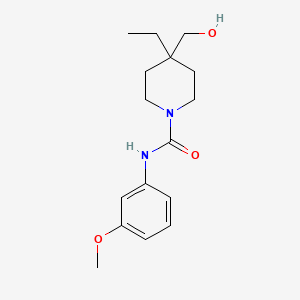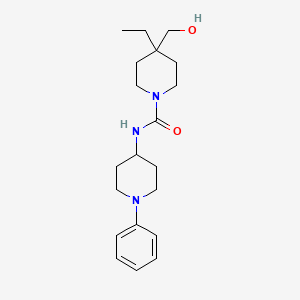![molecular formula C12H22N2O2 B6637253 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one, also known as HPP-22, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPP-22 is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one works by inhibiting the catalytic activity of PKC. PKC is a family of serine/threonine kinases that are activated by the binding of diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates various target proteins, leading to the regulation of various cellular processes. This compound binds to the ATP-binding site of PKC, preventing the binding of ATP and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One of the major advantages of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one is its potency and selectivity as a PKC inhibitor. This compound has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and has a higher selectivity for PKC over other kinases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
将来の方向性
There are a number of future directions for research on 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one. One area of research is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of research is the study of the role of PKC in various disease states, including cancer, diabetes, and Alzheimer's disease. This compound may also have potential as a therapeutic agent for these diseases, and further research is needed to explore this possibility. Finally, the development of more selective inhibitors of specific PKC isoforms may provide valuable tools for studying the role of individual PKC isoforms in disease pathogenesis.
合成法
The synthesis of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one involves a multi-step process that starts with the reaction of piperidine with 3-chloropropanol to form 1-(3-hydroxypropyl)piperidine. The resulting compound is then reacted with 1,4-dibromobutane to form 4-(1-(3-hydroxypropyl)piperidin-4-yl)butane-1,4-diol. The final step involves the reaction of the intermediate compound with pyrrolidin-2-one to form this compound.
科学的研究の応用
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has been extensively studied for its potential applications in scientific research. One of the major areas of research is the study of the role of PKC in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis, and dysregulation of PKC activity has been implicated in various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease pathogenesis.
特性
IUPAC Name |
4-[1-(3-hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-7-3-6-14-5-2-1-4-11(14)10-8-12(16)13-9-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIUSPBFJPBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(=O)NC2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)



![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)